Home > Products > Screening Compounds P14781 > Midodrine hydrochloride
Midodrine hydrochloride - 3092-17-9

Midodrine hydrochloride

Catalog Number: EVT-3165826
CAS Number: 3092-17-9
Molecular Formula: C12H19ClN2O4
Molecular Weight: 290.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Midodrine hydrochloride is a synthetic, orally active prodrug. [] It is classified as a selective alpha-1 adrenergic receptor agonist. [] In scientific research, Midodrine Hydrochloride is primarily utilized for its ability to induce vasoconstriction, making it a valuable tool in studying various cardiovascular and neurological conditions.

Overview

Midodrine hydrochloride is a synthetic compound primarily used as an antihypotensive agent. It is indicated for the treatment of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing, which can lead to dizziness and fainting. Midodrine acts by causing vasoconstriction, thereby increasing blood pressure. The compound is known for its effectiveness in managing symptoms associated with low blood pressure and is dispensed in tablet form as its hydrochloride salt.

Source and Classification

Midodrine hydrochloride was first described in U.S. Patent No. 3,340,298 and is classified as an antihypotensive drug. It is recognized in various pharmacopoeias, including the Pharmacopoeia of the United States, and is available in formulations that include both racemic mixtures of its isomers and crystalline forms .

Synthesis Analysis

The synthesis of midodrine hydrochloride involves several key steps:

  1. Starting Material: The process begins with 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride as the key intermediate.
  2. Chloroacetylation: This intermediate is reacted with chloroacetyl chloride in a mixture of methylene chloride and aqueous potassium hydroxide at a controlled temperature (5°-10°C) to produce 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide.
  3. Formation of Amine: The chloroacetamide derivative undergoes further reaction with dibenzylamine in refluxing toluene for approximately 10 hours.
  4. Hydrogenolysis: The resulting product is subjected to hydrogenolysis using a palladium catalyst at elevated temperatures (40°-70°C) and pressures (4-6 bar) to yield midodrine free base.
  5. Hydrochloride Formation: Finally, the midodrine base is dissolved in ethanol, followed by the addition of hydrochloric acid gas in isopropanol to form midodrine hydrochloride .
Molecular Structure Analysis

Midodrine hydrochloride has a complex molecular structure characterized by specific functional groups essential for its pharmacological activity. Its chemical formula is C13H18ClNC_{13}H_{18}ClN, and it features a dimethoxyphenyl group attached to an aminoethanol backbone.

Structural Data

  • Molecular Weight: Approximately 239.74 g/mol
  • Chemical Structure: The compound contains:
    • A dimethoxyphenyl moiety
    • An acetamide group
    • A hydroxyl group contributing to its solubility and activity
Chemical Reactions Analysis

Midodrine hydrochloride participates in various chemical reactions:

  • Acylation Reactions: The initial step involves acylation of the amino group with chloroacetyl chloride.
  • Hydrogenation: The hydrogenolysis step reduces the nitrogen-containing intermediate to form the final product.
  • Salt Formation: The conversion of midodrine base to midodrine hydrochloride involves the formation of a salt through acid-base reaction.

These reactions are crucial for synthesizing midodrine in high purity and yield .

Mechanism of Action

Midodrine functions primarily as a prodrug that converts into its active form, desglymidodrine, after administration. The mechanism involves:

  1. Vasoconstriction: Midodrine activates alpha-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.
  2. Increased Blood Pressure: This vasoconstrictive action results in elevated systemic vascular resistance and increased blood pressure, alleviating symptoms of orthostatic hypotension.

The pharmacokinetics of midodrine indicate linear absorption characteristics across various dosages, supporting its clinical use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 160°C (decomposes)

Chemical Properties

  • pH Range: Typically around 4-6 when dissolved
  • Stability: Stable under normal storage conditions; no special light protection required
  • Shelf Life: Stability data suggests a shelf life of up to 60 months under controlled conditions .
Applications

Midodrine hydrochloride is primarily used in clinical settings for:

  • Treatment of Orthostatic Hypotension: It effectively manages symptoms associated with low blood pressure conditions.
  • Research Applications: Investigated for potential uses beyond hypertension management, including studies on autonomic dysfunction.

The compound's ability to increase blood pressure makes it valuable in treating patients with specific cardiovascular conditions where maintaining adequate blood flow is critical .

Synthesis and Structural Optimization of Midodrine Hydrochloride

Historical Development of Prodrug Design Strategies for α-Adrenergic Agonists

The development of midodrine hydrochloride represents a milestone in prodrug engineering aimed at overcoming the limitations of early α1-adrenergic agonists. Prior to its discovery, catecholamine-based agonists like norepinephrine suffered from poor oral bioavailability, rapid metabolism by monoamine oxidase and catechol-O-methyltransferase, and non-selective receptor binding causing central nervous system (CNS) side effects [4]. The strategic shift toward N-acyl derivatives emerged in the 1960s–1970s to enhance pharmacokinetic properties while maintaining therapeutic efficacy. Midodrine (introduced as ST-1085) exemplified this approach through its glycineamide prodrug design, enabling near-complete (93%) oral absorption as confirmed by metabolite bioavailability studies [3] [6].

Shire Plc’s development of midodrine (approved in Switzerland, 1987) leveraged orphan drug status to address orthostatic hypotension—a condition characterized by autonomic failure [6]. The prodrug’s key innovations included:

  • Peripheral selectivity: Deliberate limitation of blood-brain barrier penetration to minimize CNS effects like sedation or anxiety, achieved through low log P values (-0.5 for midodrine; 0.15 for desglymidodrine) [4].
  • Controlled activation: pH-dependent hydrolysis in tissues and plasma, ensuring sustained release of the active metabolite desglymidodrine [3].
  • Metabolic stability: Resistance to monoamine oxidase degradation, a significant advantage over catecholamine predecessors [4].

Table 1: Evolution of α1-Adrenergic Agonist Prodrugs

GenerationExample CompoundsLimitationsProdrug Innovations
FirstNorepinephrine, EphedrinePoor oral bioavailability; CNS side effectsNone
SecondMethoxamineShort duration; hypertensive crisesMethylation for metabolic stability
ThirdMidodrineSupine hypertensionGlycineamide promoiety for controlled activation

Synthetic Pathways for Midodrine Hydrochloride and Analogues

The synthesis of midodrine hydrochloride has evolved significantly from initial routes burdened by hazardous intermediates. The original 1970s pathway (US Patent 3,340,298) involved a three-step sequence:

  • Chloroacetylation: Reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride in dichloromethane/water at 5–10°C to yield 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (3) [5] [7].
  • Azidation: Displacement with sodium azide to form explosive 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (4) [2].
  • Catalytic reduction: Hydrogenation to the primary amine midodrine base (9) [1].

To circumvent azide-related hazards, Chemagis Ltd. pioneered a safer route (EP1234817B1):

  • In-situ chloroacetylation: Avoids isolation of intermediate 3 by direct reaction of the amino alcohol with chloroacetyl chloride under biphasic conditions (CH₂Cl₂/H₂O, KOH, 5–10°C) [7].
  • Bis-alkylation: Replaces azide with dibenzylamine in refluxing toluene (10 hours), forming 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (5) in 75% yield [5] [7].
  • Hydrogenolysis: Cleavage of benzyl groups via Pd/C-catalyzed hydrogenation (4–6 bar H₂, 50°C, ethanol) to midodrine base [7].
  • Salt formation: Crystallization of midodrine hydrochloride using HCl gas in isopropanol/ethanol, achieving >99% purity [7].

Table 2: Comparison of Midodrine Synthetic Routes

ParameterAzide RouteDibenzylamine Route
Key StepAzide reductionHydrogenolysis
Hazard ProfileExplosive intermediates (NaN₃, organic azides)Non-explosive dibenzylamine
Yield~60% (over 3 steps)75% (isolated 5)
CatalystPd/C (standard)Pd/C (optimized)
Industrial ViabilityLow (safety constraints)High (toluene reflux scalable)

Critical process optimizations include:

  • Solvent selection: Toluene enables azeotropic removal of trace dichloromethane, preventing catalyst poisoning during hydrogenolysis [7].
  • Crystallization control: Isopropanol/ethanol mixture ensures stoichiometric HCl salt formation without solvate impurities [5].
  • Stereochemistry management: Use of racemic 1-(2,5-dimethoxyphenyl)-2-aminoethanol, as both enantiomers show comparable in vivo conversion to active metabolite [4].

Enzymatic and Non-Enzymatic Activation Mechanisms of Prodrug Conversion

Midodrine’s therapeutic efficacy hinges on controlled biotransformation to desglymidodrine (ST-1059), its active α1-adrenergic agonist metabolite. Activation occurs via two parallel pathways:

Enzymatic Hydrolysis

  • Esterase-mediated cleavage: Butyrylcholinesterase and tissue esterases in the liver, gut, and blood catalyze deglycination, releasing N-desglycyl midodrine within 30–60 minutes post-administration [3] [4].
  • Metabolite kinetics: Peak plasma concentrations of desglymidodrine occur at 1–2 hours, with a half-life of 3–4 hours—significantly longer than the prodrug’s 25-minute half-life [4].
  • Tissue-specific activation: Vascular endothelium expresses carboxypeptidases that convert midodrine to desglymidodrine locally, amplifying vasoconstrictive effects at target sites [3].

Non-Enzymatic Hydrolysis

  • pH-dependent degradation: Midodrine undergoes spontaneous hydrolysis in acidic environments (e.g., gastric fluid), governed by protonation of its amino group (pKa 7.8) [3] [8].
  • Structural evidence: Density Functional Theory (DFT) studies confirm glycineamide bond lability at low pH, with bond lengths elongating to 1.35 Å under simulated acidic conditions [8].
  • Degradation products: Under accelerated stability testing (40°C/75% RH), midodrine degrades primarily to 2,5-dimethoxyphenylethanol glycolate via nucleophilic attack by water [8].

Table 3: Activation Pathways of Midodrine Hydrochloride

Activation ModePrimary SiteRate ConstantKey Catalysts/Influences
EnzymaticHepatic/plasmak = 0.42 min⁻¹Butyrylcholinesterase
Non-enzymaticGastric fluidpH 2–3: k = 0.08 h⁻¹H⁺ concentration
Tissue-localizedVascular endotheliumVariableCarboxypeptidase N

The prodrug’s design ensures:

  • Sustained activity: Enzymatic conversion dominates in vivo, providing gradual desglymidodrine release and mitigating blood pressure spikes [3].
  • Metabolic redundancy: Non-enzymatic hydrolysis acts as a fail-safe under pathological conditions (e.g., liver dysfunction) [4].
  • Peripheral specificity: Desglymidodrine’s tertiary amine structure prevents significant BBB penetration (log P 0.15), confining effects to the vasculature [4].

Properties

CAS Number

3092-17-9

Product Name

Midodrine hydrochloride

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride

Molecular Formula

C12H19ClN2O4

Molecular Weight

290.74 g/mol

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H

InChI Key

MGCQZNBCJBRZDT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl

Synonyms

Amatine
Gutron
Midodrin
Midodrine
Midodrine Hydrochloride
Midodrine Monohydrochloride
Midon
Monohydrochloride, Midodrine
ProAmatine
ST 1085
ST-1085
ST1085

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.